5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, and a carboxylic acid group at the 3rd position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 5-chloro-1H-pyrazole-3-carboxylic acid with 2-fluorobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate anion.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carboxylate anion.
Reduction: Formation of hydrogenated pyrazole derivative.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-2-carboxylic acid
Uniqueness
5-Chloro-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups enhances its reactivity and potential biological activities compared to other pyrazole derivatives .
Properties
Molecular Formula |
C10H6ClFN2O2 |
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Molecular Weight |
240.62 g/mol |
IUPAC Name |
5-chloro-1-(2-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H6ClFN2O2/c11-9-5-7(10(15)16)13-14(9)8-4-2-1-3-6(8)12/h1-5H,(H,15,16) |
InChI Key |
XGBRVMBRWJHJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(=O)O)Cl)F |
Origin of Product |
United States |
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